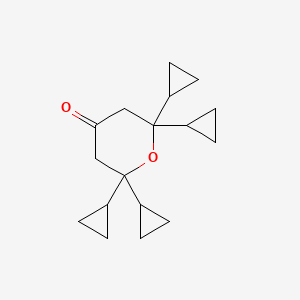

2,2,6,6-Tetracyclopropyloxan-4-one

Description

Properties

CAS No. |

142052-60-6 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2,2,6,6-tetracyclopropyloxan-4-one |

InChI |

InChI=1S/C17H24O2/c18-15-9-16(11-1-2-11,12-3-4-12)19-17(10-15,13-5-6-13)14-7-8-14/h11-14H,1-10H2 |

InChI Key |

WDNURSYXHIWOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CC(=O)CC(O2)(C3CC3)C4CC4)C5CC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetracyclopropyloxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with suitable reagents to form the oxan-4-one ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2,2,6,6-Tetracyclopropyloxan-4-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent production rates. The use of automated systems and real-time monitoring can further improve the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetracyclopropyloxan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the oxan-4-one ring into different functional groups.

Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve halogens, acids, or bases as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,2,6,6-Tetracyclopropyloxan-4-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetracyclopropyloxan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Cyclopropyl vs. Methyl Groups

The cyclopropyl group is significantly bulkier than methyl, leading to enhanced steric hindrance in 2,2,6,6-tetracyclopropyloxan-4-one compared to analogs like 2,2,6,6-tetramethylpiperidine derivatives () or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) (). Key differences include:

| Property | 2,2,6,6-Tetracyclopropyloxan-4-one | 2,2,6,6-Tetramethyl Analogs (e.g., TMHD) |

|---|---|---|

| Steric Bulk | High (cyclopropyl) | Moderate (methyl) |

| Electronic Effects | Conjugated cyclopropane bonds may enhance electron donation | Methyl groups act as weak electron donors |

| Thermal Stability | Potentially lower due to ring strain | Higher (tetramethyl groups stabilize via hyperconjugation) |

Spectral Properties

While direct spectral data for 2,2,6,6-tetracyclopropyloxan-4-one are unavailable, insights can be inferred from related compounds:

- UV-Vis Absorption : Bichromophoric coumarin-phthalimide derivatives () exhibit broad absorption in the 330–450 nm range. However, the target compound, lacking extended conjugation, would likely absorb in lower UV regions (e.g., 250–300 nm) typical of isolated ketones.

- NMR Spectroscopy : Cyclopropyl groups are expected to deshield adjacent protons due to anisotropic effects, contrasting with the simpler splitting patterns of methyl-substituted analogs .

Thermodynamic and Solubility Trends

Cyclopropyl substituents likely reduce solubility in polar solvents compared to methyl groups due to increased hydrophobicity. For example, TMHD () is soluble in organic solvents like ethanol and acetone, whereas the cyclopropyl analog may require non-polar media.

Biological Activity

2,2,6,6-Tetracyclopropyloxan-4-one is an organic compound with a unique structure characterized by four cyclopropyl groups attached to an oxan-4-one ring. This compound has garnered attention in scientific research due to its potential biological activity and interactions with various biomolecules. This article delves into the biological activity of 2,2,6,6-Tetracyclopropyloxan-4-one, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2,2,6,6-Tetracyclopropyloxan-4-one typically involves cyclization reactions of cyclopropyl ketones under controlled conditions. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| CAS No. | 142052-60-6 |

| Molecular Formula | C17H24O2 |

| Molecular Weight | 260.4 g/mol |

| IUPAC Name | 2,2,6,6-tetracyclopropyloxan-4-one |

| InChI Key | WDNURSYXHIWOFT-UHFFFAOYSA-N |

The biological activity of 2,2,6,6-Tetracyclopropyloxan-4-one is largely attributed to its interaction with specific molecular targets within biological systems. The compound's unique structure allows it to engage in various chemical reactions that can influence biological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacteria and fungi.

Biological Activity and Case Studies

Recent studies have investigated the biological effects of 2,2,6,6-Tetracyclopropyloxan-4-one in various contexts:

-

Antimicrobial Effects : Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For example:

- In vitro studies demonstrated that 2,2,6,6-Tetracyclopropyloxan-4-one inhibited the growth of specific bacterial strains at concentrations as low as 25 μg/mL.

- A detailed examination revealed that the compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

-

Cytotoxicity Studies : The cytotoxic effects on human cancer cell lines were assessed:

- In a study involving HeLa and MDA-MB-231 cancer cells, treatment with varying concentrations (5–50 μg/mL) showed a dose-dependent reduction in cell viability.

- Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal human dermal fibroblasts at lower concentrations.

-

Mechanistic Insights : Further investigations into the mechanism revealed:

- The ability of the compound to induce apoptosis in cancer cells through caspase activation pathways.

- Modulation of intracellular calcium levels was observed upon treatment with the compound, indicating potential involvement in calcium signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2,6,6-Tetracyclopropyloxan-4-one's biological activity, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2,2,6,6-Tetramethyltetrahydro-4H-pyran-4-one | Similar oxanone structure | Moderate cytotoxicity |

| Cyclohexanone | Simpler cyclic ketone | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.